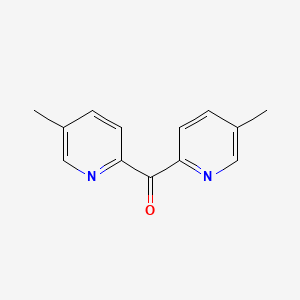

Bis(5-methylpyridin-2-yl)methanone

Description

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

bis(5-methylpyridin-2-yl)methanone |

InChI |

InChI=1S/C13H12N2O/c1-9-3-5-11(14-7-9)13(16)12-6-4-10(2)8-15-12/h3-8H,1-2H3 |

InChI Key |

CDOQQZGSBPNVKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=NC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the ketone linkage between two 5-methylpyridin-2-yl moieties. This can be achieved through various organic transformations, including:

- Acylation reactions

- Oxidation of corresponding alcohols or methylene derivatives

- Coupling reactions involving pyridinyl intermediates

The key challenge is to selectively form the methanone bridge without side reactions on the pyridine rings.

Synthesis via Pyridin-2-yl-methylamine Derivatives and Ketone Formation

According to patent literature, a common approach involves preparing 5-methylpyridin-2-yl derivatives such as (5-methyl-6-chloro-pyridin-2-yl)-methanol or related intermediates, followed by oxidation or coupling steps to form the ketone.

- Step 1: Preparation of 5-methyl-6-chloro-pyridin-2-yl methanol by reduction of 5-methyl-6-chloro-pyridine-2-carboxylic acid ethyl ester using sodium borohydride or similar reducing agents.

- Step 2: Conversion of the alcohol to a ketone intermediate via oxidation or Wittig-type reactions.

- Step 3: Coupling of two pyridin-2-yl units through the methanone linkage by controlled acylation or condensation.

The reaction mixtures are typically worked up by extraction with organic solvents such as ethyl acetate or diethyl ether, washed, dried over magnesium sulfate, and purified by chromatography or recrystallization.

Wittig Reaction for Ketone Formation

The Wittig reaction is a notable method for constructing the methanone bridge, as described in patent EP0946546B1. This involves:

- Generating a phosphonium ylide from (methyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide.

- Reacting the ylide with a pyridin-2-yl aldehyde derivative such as 1-(6-dioxolan-2-yl-pyridin-2-yl)ethanone.

- The reaction proceeds under reflux or controlled temperature, yielding the unsaturated ketone intermediate.

- Subsequent hydrogenation or cyclopropanation can be performed if needed.

Oxidation of Pyridinyl Methanol

Another method involves the oxidation of 5-methylpyridin-2-yl methanol derivatives to the corresponding ketone. This can be achieved using:

- Traditional oxidants like PCC (pyridinium chlorochromate) or Swern oxidation.

- Catalytic systems such as silver salts with hydrogen gas under pressure, as demonstrated in a study of phenyl(6-phenylpyridin-2-yl)methanone analogues.

- The reaction conditions typically include reflux in organic solvents like toluene with bases such as potassium bis(trimethylsilyl)amide.

Coupling via Base-Promoted Substitution

In some synthetic routes, the coupling of pyridinyl units is achieved through base-promoted ipso-substitution reactions, where a nucleophilic pyridinyl intermediate attacks an electrophilic pyridinyl halide under basic conditions (e.g., sodium hydride in N,N-dimethylformamide). This method allows for the selective formation of the methanone linkage.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Bis(5-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a methylene group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce methylene derivatives .

Scientific Research Applications

Bis(5-methylpyridin-2-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Bis(5-methylpyridin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Thermal Stability and Crystallinity

Bis(5-methylpyridin-2-yl)methanone is expected to exhibit moderate thermal stability compared to other bis-heteroaryl methanones. For example:

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive hydrogen-bonding networks stabilizing their crystal structures .

- Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) and its analogs show thermal stability up to 250–300°C, attributed to rigid aromatic cores and intermolecular interactions .

Structural and Spectral Characteristics

- Bis(3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone (4c): Exhibits distinct FTIR absorption at 1680 cm⁻¹ (C=O stretch) and 1H-NMR signals for methyl groups at δ 3.8–4.0 ppm .

- Cyclopentyl(1-Indole-3-yl)methanone: Lacks specific FTIR peaks due to steric hindrance in the indole fragment, a feature absent in bis-pyridinyl methanones .

- This compound (hypothetical data): Predicted to show C=O stretching at ~1675 cm⁻¹ and pyridinyl proton signals at δ 7.5–8.5 ppm, consistent with related compounds .

Table 1: Comparative Properties of Bis-Heteroaryl Methanones

*Hypothetical data inferred from structural analogs.

Key Research Findings and Gaps

- Synthesis Challenges: Alkylation of thieno[2,3-b]pyridin-2-yl methanones often fails due to steric hindrance, suggesting similar limitations for bis-pyridinyl analogs .

- Structural Flexibility: Unlike rigid indole-based methanones, bis-pyridinyl variants may adopt varied conformations, impacting crystallinity .

- Underexplored Bioactivity: While thiadiazole- and tetrazole-containing methanones show promise in drug discovery, bis-pyridinyl methanones remain understudied in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.